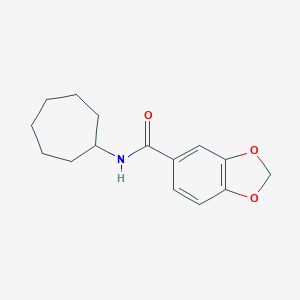![molecular formula C23H20F3N5OS B332263 2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-1-(4-PHENYLPIPERAZINO)ETHYLIDENE]-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B332263.png)
2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-1-(4-PHENYLPIPERAZINO)ETHYLIDENE]-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-1-(4-PHENYLPIPERAZINO)ETHYLIDENE]-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a pyrazolone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-1-(4-PHENYLPIPERAZINO)ETHYLIDENE]-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzothiazole ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde.
Synthesis of the pyrazolone core: This involves the condensation of a hydrazine derivative with an appropriate β-diketone.
Coupling of the piperazine moiety: The piperazine ring can be introduced through nucleophilic substitution reactions.
Final assembly: The trifluoromethyl group is often introduced via nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring or the pyrazolone core.
Reduction: Reduction reactions could target the carbonyl groups or the aromatic rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly for its interactions with biological targets such as enzymes or receptors.
Medicine
Medicinal applications could include its use as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its biological activity.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-1-(4-PHENYLPIPERAZINO)ETHYLIDENE]-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE would depend on its specific application. For example, as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,3-benzothiazol-2-yl)-4-[1-(4-phenyl-1-piperazinyl)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- 2-(1,3-benzothiazol-2-yl)-4-[1-(4-phenyl-1-piperazinyl)ethylidene]-5-chloromethyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The uniqueness of 2-(1,3-BENZOTHIAZOL-2-YL)-4-[(E)-1-(4-PHENYLPIPERAZINO)ETHYLIDENE]-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE lies in its trifluoromethyl group, which can significantly influence its chemical and biological properties, such as increasing its lipophilicity and metabolic stability.
Propiedades
Fórmula molecular |
C23H20F3N5OS |
|---|---|
Peso molecular |
471.5 g/mol |
Nombre IUPAC |
(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(4-phenylpiperazin-1-yl)ethylidene]-5-(trifluoromethyl)pyrazol-3-one |
InChI |
InChI=1S/C23H20F3N5OS/c1-15(29-11-13-30(14-12-29)16-7-3-2-4-8-16)19-20(23(24,25)26)28-31(21(19)32)22-27-17-9-5-6-10-18(17)33-22/h2-10H,11-14H2,1H3/b19-15+ |
Clave InChI |
SLMIUFOXUJGIJB-XDJHFCHBSA-N |
SMILES |
CC(=C1C(=NN(C1=O)C2=NC3=CC=CC=C3S2)C(F)(F)F)N4CCN(CC4)C5=CC=CC=C5 |
SMILES isomérico |
C/C(=C\1/C(=NN(C1=O)C2=NC3=CC=CC=C3S2)C(F)(F)F)/N4CCN(CC4)C5=CC=CC=C5 |
SMILES canónico |
CC(=C1C(=NN(C1=O)C2=NC3=CC=CC=C3S2)C(F)(F)F)N4CCN(CC4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-bromophenyl)-N-(2,6-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B332180.png)
![5-(4-bromophenyl)-N-cyclohexyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B332183.png)

![Methyl 6-tert-butyl-2-({[5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B332186.png)
![4-{3-bromo-4-[(2-bromobenzyl)oxy]-5-methoxybenzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B332187.png)
![2-(3-bromophenyl)-4-{4-[(3-fluorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B332189.png)
![4-{3,5-dibromo-4-[(2-methyl-2-propenyl)oxy]benzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B332190.png)
![Methyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B332191.png)
![4-{3-chloro-5-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B332192.png)
![4-{3-chloro-5-ethoxy-4-[(2-methyl-2-propenyl)oxy]benzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B332195.png)
![4-{3-[(4-chlorobenzyl)oxy]benzylidene}-2-(2-chloro-4,5-difluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B332196.png)

![(4Z)-4-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B332199.png)
![2-(3-Chlorophenoxy)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B332201.png)
